Undecyl 12-hydroxyoctadecanoate

Description

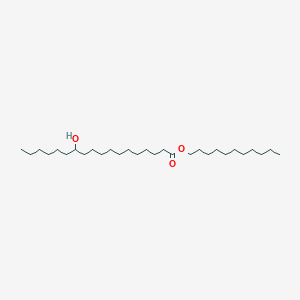

Undecyl 12-hydroxyoctadecanoate is a long-chain ester derived from 12-hydroxyoctadecanoic acid (12-hydroxystearic acid) and undecyl alcohol (C₁₁H₂₃OH). Structurally, it consists of an 18-carbon stearic acid backbone with a hydroxyl group at the 12th position, esterified with an 11-carbon undecyl chain. This configuration imparts unique physicochemical properties, including enhanced hydrophobicity and thermal stability, making it suitable for applications in lubricants, surfactants, and cosmetic formulations .

Properties

CAS No. |

824950-72-3 |

|---|---|

Molecular Formula |

C29H58O3 |

Molecular Weight |

454.8 g/mol |

IUPAC Name |

undecyl 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C29H58O3/c1-3-5-7-9-10-13-16-19-23-27-32-29(31)26-22-18-15-12-11-14-17-21-25-28(30)24-20-8-6-4-2/h28,30H,3-27H2,1-2H3 |

InChI Key |

FEGOAAHMERAQOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Catalyzed Esterification

The most widely reported method involves direct esterification using Brønsted or Lewis acid catalysts:

Procedure :

- Reactants : 12-HSA and undecyl alcohol in a 1:1–1.2 molar ratio.

- Catalysts :

- Conditions :

- Reaction Time : 5–30 hours, depending on catalyst activity.

Example :

In a modified protocol from US Patent 2397008A, 12-HSA and undecyl alcohol were heated at 200°C with anhydrous HCl gas, yielding 85–90% crude ester. Excess alcohol was removed via vacuum distillation, followed by crystallization from petroleum ether to achieve >95% purity.

Transesterification of Methyl 12-Hydroxystearate

This method avoids direct handling of 12-HSA and improves reaction control:

Procedure :

- Reactants : Methyl 12-hydroxystearate and undecyl alcohol.

- Catalysts : Alkali metal alkoxides (e.g., NaOCH3) or lipases (e.g., Candida antarctica).

- Conditions :

Advantages :

Two-Phase System for Enhanced Yield

To mitigate substrate insolubility and product toxicity, biphasic systems (aqueous/organic) are employed:

Procedure :

- Organic Phase : Undecyl alcohol and 12-HSA in hexane or octane.

- Aqueous Phase : Buffer (pH 7–8) with cofactor-regenerating enzymes (e.g., glucose dehydrogenase).

- Catalysts : Immobilized P450 monooxygenases or esterases.

Outcomes :

- Yields up to 4 g/L in E. coli-based systems with AlkL transporters for substrate uptake.

- Regioselectivity >95% for the ω-position.

Catalytic Systems and Efficiency

Table 1: Comparison of Catalysts and Yields

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| HCl (gas) | 200 | 10 | 85 | >90% | |

| SnCl2 | 180 | 15 | 78 | 88% | |

| C. antarctica lipase | 70 | 48 | 65 | >95% | |

| P450 fusion enzyme | 30 | 72 | 40 | >95% |

Purification and Characterization

Distillation and Crystallization

Chromatographic Methods

- Flash Chromatography : Silica gel eluted with petroleum ether:ethyl acetate (90:10) achieves >98% purity.

- HPLC : C18 columns with acetonitrile/water gradients verify purity and quantify residual acids.

Challenges and Innovations

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Undecyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Undecyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of undecyl 12-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active components, which can then interact with specific receptors or enzymes in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Undecyl 12-hydroxyoctadecanoate with key derivatives of 12-hydroxyoctadecanoic acid, highlighting structural variations, properties, and applications.

Table 1: Comparative Analysis of 12-Hydroxyoctadecanoate Derivatives

Methyl 12-Hydroxyoctadecanoate

- Structure and Properties : The methyl ester (C₁₉H₃₈O₃) has a short alkyl chain, resulting in a lower molecular weight (314.5 g/mol) and higher solubility in organic solvents compared to longer-chain derivatives. It is a solid at room temperature .

- Applications: Predominantly used in cosmetics and pesticides due to its moderate hydrophobicity and stability.

- Synthesis: Produced via esterification of 12-hydroxyoctadecanoic acid with methanol, a common industrial process .

2-Hydroxyethyl 12-Hydroxyoctadecanoate

- Structure and Properties: The addition of a hydroxyl group in the ethylene glycol moiety (C₂₀H₄₀O₄) enhances polarity, making it suitable as a surfactant or emulsifier.

- Applications : Primarily utilized in laboratory settings for research and development, particularly in pharmaceutical formulations .

Lithium 12-Hydroxyoctadecanoate

- Structure and Properties : This lithium salt (C₁₈H₃₅LiO₃) exhibits high thermal stability (melting point >200°C) and is a key thickening agent in high-performance greases. Its ionic nature facilitates gel formation in lubricants .

- Applications : Widely employed in automotive and industrial lubricants. Environmental data on bioaccumulation is inconclusive, necessitating further study .

Tetracontyl 12-Hydroxyoctadecanoate

- Structure and Properties : With a C₅₈ alkyl chain, this ester (C₅₈H₁₁₆O₃) is a high-molecular-weight solid (861.54 g/mol) ideal for forming durable films. Its extreme hydrophobicity makes it suitable for waterproof coatings .

- Applications : Used in niche industrial applications, such as heavy-duty lubricants and anti-corrosion coatings .

Key Trends and Inferences for this compound

- Alkyl Chain Impact : The undecyl chain (C₁₁) balances hydrophobicity and mobility, offering better lubricity than methyl esters and greater solubility than tetracontyl derivatives.

- Functional Groups: The hydroxyl group at C12 enhances hydrogen bonding, improving viscosity modification in lubricants compared to non-hydroxylated esters.

- Synthesis: Likely synthesized via esterification of 12-hydroxyoctadecanoic acid with undecyl alcohol, analogous to methods for methyl and hydroxyethyl esters .

- Environmental Considerations : Longer alkyl chains may reduce biodegradability, necessitating lifecycle assessments for industrial use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.